Aripiprazole Lauroxil

pharmacokinetics bioavailability dosing conversion

Aripiprazole lauroxil is an extended-release prodrug of aripiprazole, formulated as a ready-to-use aqueous crystalline suspension for IM injection. Its distinct 660.72 Da molecular weight (41% heavier than aripiprazole monohydrate) and 58% relative bioavailability versus oral aripiprazole preclude milligram-for-milligram substitution. NanoCrystal® technology enables flexible dosing (monthly to q2mo) without reconstitution. Ideal for extended-release delivery research and health economic modeling.

Molecular Formula C36H51Cl2N3O4
Molecular Weight 660.7 g/mol
CAS No. 1259305-29-7
Cat. No. B560186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAripiprazole Lauroxil
CAS1259305-29-7
SynonymsRDC 3317;  RDC-3317;  RDC3317;  ALKS 9070;  ALKS 9072;  Aripiprazole lauroxil;  Aristada.; (7-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-2-oxo-3,4-dihydroquinolin-1(2H)-yl)methyl dodecanoate
Molecular FormulaC36H51Cl2N3O4
Molecular Weight660.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCN1C(=O)CCC2=C1C=C(C=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
InChIInChI=1S/C36H51Cl2N3O4/c1-2-3-4-5-6-7-8-9-10-16-35(43)45-28-41-33-27-30(19-17-29(33)18-20-34(41)42)44-26-12-11-21-39-22-24-40(25-23-39)32-15-13-14-31(37)36(32)38/h13-15,17,19,27H,2-12,16,18,20-26,28H2,1H3
InChIKeyDDINXHAORAAYAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility<0.01 mg/mL

Aripiprazole Lauroxil (CAS 1259305-29-7): A Long-Acting Injectable Prodrug for Sustained Antipsychotic Therapy


Aripiprazole lauroxil (AL) is an extended-release prodrug of the atypical antipsychotic aripiprazole, formulated as an aqueous-based, ready-to-use crystalline suspension for intramuscular (IM) injection [1]. It is indicated for the treatment of schizophrenia in adults and functions as a dopamine-serotonin system stabilizer, with partial agonist activity at dopamine D2 and serotonin 5-HT1A receptors and antagonist activity at serotonin 5-HT2A receptors . Upon IM administration, AL undergoes a two-step enzymatic bioconversion to release the active parent drug, aripiprazole, enabling sustained plasma concentrations over weeks to months [2].

Why Aripiprazole Lauroxil Cannot Be Interchanged with Other Aripiprazole Formulations or Antipsychotics


Aripiprazole lauroxil (AL) is pharmacokinetically and pharmaceutically distinct from other aripiprazole products, including oral aripiprazole and the LAI aripiprazole monohydrate (AM, Abilify Maintena). AL is a prodrug that requires esterase-mediated cleavage to release the active moiety, whereas AM is the active drug itself formulated as a lyophilized powder requiring reconstitution [1]. Critically, the molecular weight of AL (660.72 Da) is 41% greater than that of AM, and the relative bioavailability of AL is only 58% compared to oral aripiprazole tablets, meaning that milligram-for-milligram substitution would lead to subtherapeutic or toxic plasma levels [2]. Additionally, AL's unique NanoCrystal® dispersion technology and shear-thinning suspension properties dictate specific injection techniques and initiation regimens (1-day or 21-day) that are not interchangeable with other LAIs [3]. The differences in dosing intervals, initiation requirements, and administration procedures mandate product-specific selection and preclude generic substitution.

Quantitative Differentiation of Aripiprazole Lauroxil: Head-to-Head and Cross-Study Evidence


Relative Bioavailability and Molecular Weight Drive Dose Differentiation from Aripiprazole Monohydrate

Aripiprazole lauroxil (AL) exhibits a relative bioavailability of 58% compared with oral aripiprazole tablets, whereas aripiprazole monohydrate (AM, Abilify Maintena) is reported to be completely bioavailable from intramuscular injection sites [1]. This substantial difference in bioavailability, combined with a 41% difference in molecular weight between AL (660.72 Da) and AM (approximately 468 Da), explains why labeled doses of AL (e.g., 441 mg, 882 mg, 1064 mg) are not equivalent on a milligram-per-milligram basis to AM doses (300-400 mg monthly) [2]. Attempting to substitute based on total mass would result in dosing errors and either subtherapeutic plasma concentrations or increased toxicity risk.

pharmacokinetics bioavailability dosing conversion prodrug

Therapeutic Plasma Concentrations Achieved with AL 882 mg Every 4 Weeks Are Equivalent to AOM 400 mg Every 4 Weeks

Despite the lower relative bioavailability of aripiprazole lauroxil (AL), the 882 mg dose administered once every 4 weeks achieves aripiprazole plasma concentrations that are similar to those achieved with aripiprazole once-monthly 400 mg (AOM 400, aripiprazole monohydrate) when administered on the same schedule [1]. Both formulations provide plasma concentrations comparable to those observed with therapeutic oral aripiprazole doses (10-15 mg daily), with median Cmin,ss for oral aripiprazole 10 mg/day reported as 94.0 ng/mL [2]. This dose-equivalence data enables clinicians to rationally select and convert between the two LAI options based on individual patient needs.

therapeutic drug monitoring plasma concentration dose equivalence schizophrenia

Ready-to-Use Aqueous Suspension Formulation Reduces Preparation Errors and Injection-Site Reactions Compared to Lyophilized Powders

Aripiprazole lauroxil is supplied as an aqueous-based, ready-to-use suspension of crystalline particles in a pre-filled syringe, requiring only vigorous shaking before rapid injection due to its shear-thinning properties [1]. In contrast, aripiprazole monohydrate (Abilify Maintena) and olanzapine pamoate are lyophilized powders that require reconstitution before administration and should be injected slowly [2]. In a pivotal Phase 3 study, the incidence of injection-site reactions (ISRs) with AL was low: 3.9% for the 441 mg dose and 5.8% for the 882 mg dose, with most reactions occurring after the first injection [3]. The elimination of reconstitution steps reduces the potential for preparation errors and may improve clinic workflow efficiency.

formulation technology injection technique medication safety adherence

Indirect Comparison Shows AL Efficacy Comparable to Paliperidone Palmitate with No Meaningful Safety Differences

In the absence of direct head-to-head trials, a Bayesian network meta-analysis indirectly compared aripiprazole lauroxil (AL) 441 mg and 882 mg monthly with paliperidone palmitate (PP) 156 mg and 234 mg monthly using data from three PP pivotal studies and the AL pivotal trial [1]. All four active-treatment arms showed comparable reductions in Positive and Negative Syndrome Scale (PANSS) total scores versus placebo, with mean differences ranging from -8.12 to -12.01 and overlapping 95% credible intervals [2]. Between-group comparisons of active treatments yielded summary estimates near zero, indicating no clinically meaningful differences in acute symptom reduction. Similarly, no clinically meaningful differences were found in the incidence of selected safety or tolerability parameters, including weight gain, akathisia, and parkinsonism [3].

comparative effectiveness network meta-analysis acute schizophrenia treatment selection

Retrospective Claims Analysis Suggests Lower Healthcare Resource Utilization with AL vs. Oral Aripiprazole

A retrospective claims-based study presented at AAPP 2025 compared treatment patterns and healthcare resource utilization (HCRU) in patients with schizophrenia prescribed aripiprazole lauroxil (AL) versus oral aripiprazole [1]. While specific quantitative outcomes were not disclosed in the public abstract, the study was designed to evaluate differences in hospitalization rates, emergency department visits, and overall healthcare costs between the two treatment modalities. LAI antipsychotics are generally associated with improved adherence and reduced relapse rates compared to oral formulations in real-world settings, and this analysis aims to quantify the HCRU advantage specifically for AL [2].

real-world evidence healthcare utilization economic outcomes adherence

Molecular Docking Shows Lauroxil Prodrug Has Weaker D2 Receptor Binding Free Energy Than Parent Aripiprazole

Computational molecular docking and dynamics simulations evaluated the interaction of aripiprazole (ARP) and its ester prodrugs, lauroxil (ARP-L) and cavoxil (ARP-C), with the dopamine D2 receptor (D2R) [1]. The calculated binding free energies (ΔG) followed the order: ARP > ARP-C ≅ ARP-L, indicating that the prodrug form itself exhibits weaker affinity for the D2 receptor compared to the parent drug [2]. This finding is consistent with the prodrug design: aripiprazole lauroxil is intended to be pharmacologically inactive until enzymatic cleavage releases the active aripiprazole moiety. The weaker intrinsic binding of the intact prodrug supports the rationale that AL must undergo bioconversion in vivo to exert its therapeutic effects, distinguishing it from direct-acting LAI formulations like aripiprazole monohydrate.

molecular pharmacology dopamine D2 receptor binding affinity prodrug activation

Evidence-Based Application Scenarios for Aripiprazole Lauroxil (CAS 1259305-29-7) in Research and Clinical Procurement


Formulary Evaluation and Procurement: Differentiating AL from Abilify Maintena (Aripiprazole Monohydrate)

Healthcare systems and pharmacy benefit managers can use the 58% relative bioavailability of AL compared to oral aripiprazole and the 41% molecular weight difference between AL and AM to establish separate formulary entries and dosing guidelines [1]. The ready-to-use aqueous suspension format of AL eliminates reconstitution steps, reducing preparation time and potential medication errors, which may justify product-specific procurement contracts [2]. The equivalent plasma concentrations achieved with AL 882 mg q4wk and AOM 400 mg q4wk allow for rational therapeutic interchange when clinically appropriate, supporting inventory management [3].

Comparative Effectiveness Research: Positioning AL Against Paliperidone Palmitate

In the absence of direct head-to-head trials, the indirect treatment comparison demonstrating comparable PANSS score reductions (AL 441-882 mg vs. PP 156-234 mg, mean difference range -8.12 to -12.01 with overlapping credible intervals) supports the inclusion of AL in network meta-analyses and comparative effectiveness research [4]. Researchers designing real-world studies or pragmatic trials can use these data to justify AL as an active comparator arm when evaluating new LAI antipsychotics or treatment algorithms for schizophrenia [5].

Pharmacokinetic and Formulation Science Studies: Prodrug Activation and Sustained Release Mechanisms

AL's unique prodrug structure, which undergoes two-step enzymatic cleavage (first to N-hydroxymethyl aripiprazole, then to aripiprazole), combined with its NanoCrystal® dispersion technology and shear-thinning suspension properties, makes it an ideal model compound for studying extended-release parenteral drug delivery systems [6]. The Tmax of 44-50 days and elimination half-life of 15.4-19.2 days provide a well-characterized PK profile for research on long-acting injectable formulation design and in vitro-in vivo correlation (IVIVC) model development [7].

Health Economics and Outcomes Research (HEOR): Real-World Utilization and Cost-Effectiveness Analyses

The ongoing retrospective claims analysis comparing AL versus oral aripiprazole on healthcare resource utilization parameters (hospitalizations, ED visits) will provide critical real-world evidence for health economic models [8]. Researchers conducting cost-effectiveness or budget impact analyses for schizophrenia treatment can incorporate these findings, along with the established efficacy equivalence to other LAIs, to evaluate the value proposition of AL in different healthcare settings [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aripiprazole Lauroxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.